5-(3-Chlorophenyl)-2-{[(3-chlorophenyl)amino]methylidene}cyclohexane-1,3-dione
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Overview
Description
5-(3-Chlorophenyl)-2-{[(3-chlorophenyl)amino]methylidene}cyclohexane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a cyclohexane-1,3-dione core substituted with chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-2-{[(3-chlorophenyl)amino]methylidene}cyclohexane-1,3-dione typically involves a series of organic reactions. One common method is the consecutive Michael-Claisen process, which involves the reaction of acetone derivatives with chlorophenyl compounds under specific conditions . The reaction conditions often include the use of bases such as sodium ethoxide to promote the Claisen condensation, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-2-{[(3-chlorophenyl)amino]methylidene}cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The chlorophenyl groups can undergo substitution reactions, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
5-(3-Chlorophenyl)-2-{[(3-chlorophenyl)amino]methylidene}cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions where its unique structure may offer therapeutic benefits.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-2-{[(3-chlorophenyl)amino]methylidene}cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexane-1,3-dione derivatives and chlorophenyl-substituted compounds. Examples include:
Uniqueness
What sets 5-(3-Chlorophenyl)-2-{[(3-chlorophenyl)amino]methylidene}cyclohexane-1,3-dione apart is its specific substitution pattern and the presence of both chlorophenyl and amino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H15Cl2NO2 |
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Molecular Weight |
360.2 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-2-[(3-chlorophenyl)iminomethyl]-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C19H15Cl2NO2/c20-14-4-1-3-12(7-14)13-8-18(23)17(19(24)9-13)11-22-16-6-2-5-15(21)10-16/h1-7,10-11,13,23H,8-9H2 |
InChI Key |
DTRALTINPFPZQB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NC2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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